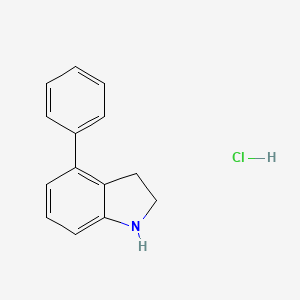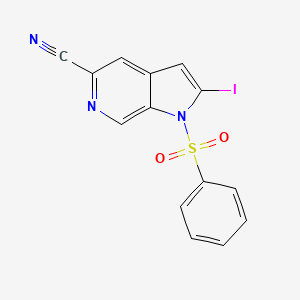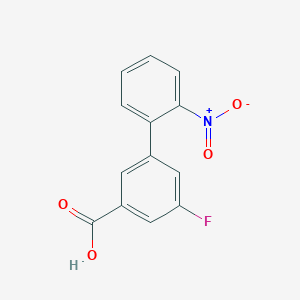![molecular formula C11H6F3N3 B1471122 {[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile CAS No. 1227955-29-4](/img/structure/B1471122.png)
{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile
Overview
Description
The compound “{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile” is a versatile material extensively used in scientific research due to its diverse applications. It offers great potential in fields like drug discovery, material synthesis, and catalysis. The molecular formula is C11H6F3N3 .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group and a methylene malononitrile group .Scientific Research Applications
Synthesis and Characterization
A novel approach to synthesizing fluorinated pyrido pyrazolo pyrimidines involves the reaction of 3-amino-4-trifluoromethyl-6-substituted pyrazolo pyridines with active methylene compounds, leading to high-yield production of these compounds. This method highlights the versatile applications of {[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile in creating complex fluorinated structures (A. Krishnaiah & B. Narsaiah, 2001).
Crystal Structure Analysis
The crystal structure of 2-[(dipyrrolidin-1-yl)methylene] malononitrile has been elucidated through X-ray diffraction analysis, demonstrating the compound's ability to form stable crystals with specific geometric configurations. This study underscores the importance of such compounds in detailed structural analysis (W. M. Al-Adiwish & Wedad M. Barag, 2022).
Polyfunctional Pyridine Derivatives
The reaction of malononitrile with ethyl cyanoacetate yields polyfunctional substituted pyridine derivatives, which react further to produce a range of condensed products. This application demonstrates the utility of this compound in synthesizing multifunctional pyridine derivatives for diverse chemical studies (R. Mohareb & S. M. Fahmy, 1985).
Antioxidant Agents
3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, synthesized from bis(methylthio)methylene malononitrile, exhibit potent antioxidant properties. This showcases the compound's potential in pharmacological research and development of antioxidant agents (S. Vartale, N. K. Halikar, Y. D. Pawar, & K. Tawde, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c1-7-9(4-8(5-15)6-16)2-3-10(17-7)11(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUUDERAYDPXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)
![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)

![10-(4-Chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1471050.png)


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)


![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
